![molecular formula C13H19N5OS B2371141 5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1005631-17-3](/img/structure/B2371141.png)
5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H19N5OS and its molecular weight is 293.39. The purity is usually 95%.
BenchChem offers high-quality 5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Antioxidant Properties
Research on compounds structurally related to 5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has indicated significant analgesic and antioxidant activities. A study focusing on the synthesis of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole demonstrated these properties, which can be potentially valuable for pharmaceutical applications (Karrouchi et al., 2016).
α-Glucosidase Inhibitory and Antioxidant Activities
Another research found that Schiff bases containing 1,2,4-triazole and pyrazole rings exhibited significant α-glucosidase inhibitory potentials, which can be relevant for diabetes treatment. Additionally, these compounds displayed potent antioxidant activity (Pillai et al., 2019).
Antibacterial and Anti-Inflammatory Activities
A variety of 1,2,4-triazole derivatives, including those related to the chemical structure of interest, have been shown to possess notable antibacterial and anti-inflammatory activities. This highlights their potential use in developing new therapeutic agents for treating bacterial infections and inflammation (Kate et al., 2018).
properties
IUPAC Name |
3-[(2,5-dimethylpyrazol-3-yl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-9-6-10(17(2)16-9)7-12-14-15-13(20)18(12)8-11-4-3-5-19-11/h6,11H,3-5,7-8H2,1-2H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHBGHYUPCZBPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC2=NNC(=S)N2CC3CCCO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

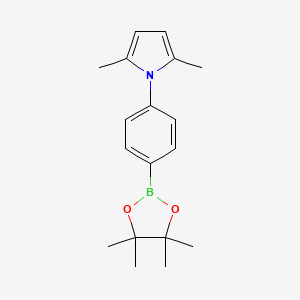
![2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2371062.png)
![3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2371065.png)
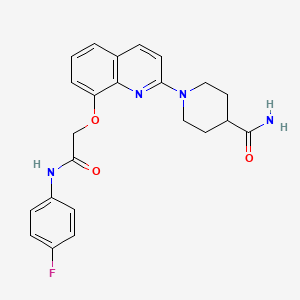
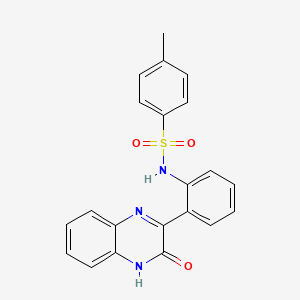
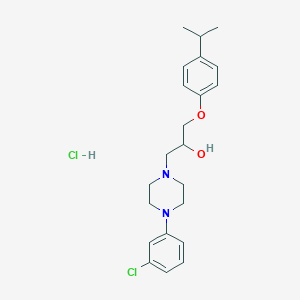
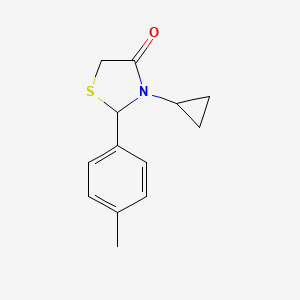
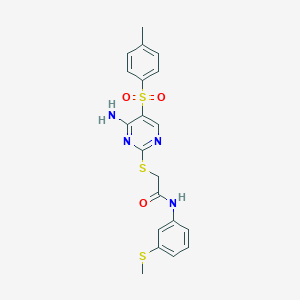
![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide](/img/structure/B2371075.png)
![N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2371077.png)
![2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2371078.png)
![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B2371079.png)
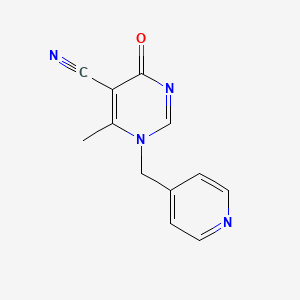
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)